2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14942497
InChI: InChI=1S/C24H19NO6/c1-13-5-8-18-16(10-13)22(27)20-21(14-6-7-17(26)19(11-14)29-2)25(24(28)23(20)31-18)12-15-4-3-9-30-15/h3-11,21,26H,12H2,1-2H3
SMILES:
Molecular Formula: C24H19NO6
Molecular Weight: 417.4 g/mol

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14942497

Molecular Formula: C24H19NO6

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H19NO6
Molecular Weight 417.4 g/mol
IUPAC Name 2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H19NO6/c1-13-5-8-18-16(10-13)22(27)20-21(14-6-7-17(26)19(11-14)29-2)25(24(28)23(20)31-18)12-15-4-3-9-30-15/h3-11,21,26H,12H2,1-2H3
Standard InChI Key JSKKYANDFYKAHI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromeno[2,3-c]pyrrole core fused with a furan-2-ylmethyl group at position 2, a 4-hydroxy-3-methoxyphenyl moiety at position 1, and a methyl substituent at position 7. Its molecular formula is C₂₄H₁₉NO₆, with a molecular weight of 417.4 g/mol. The IUPAC name reflects its intricate substitution pattern: 2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione.

Key structural attributes include:

  • A dihydrochromeno-pyrrole scaffold contributing to planar rigidity.

  • Electron-donating groups (hydroxyl, methoxy) enhancing solubility and bioactivity.

  • Steric hindrance from the furan and methyl groups influencing reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₉NO₆
Molecular Weight417.4 g/mol
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.2 (lipophilic)

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

The synthesis of this compound typically involves multi-component reactions (MCRs) under mild conditions to ensure high yields and purity. Key steps include:

  • Formation of the Chromeno-Pyrrole Core: Copper-catalyzed (3+2) cycloaddition reactions between 2H-azirines and cyclic enols, as demonstrated in related chromeno-pyrrole syntheses .

  • Functionalization: Introduction of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

  • Methylation: Selective methylation at position 7 using dimethyl sulfate or methyl iodide under basic conditions.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYieldSource
CatalystCu(OAc)₂·H₂O (5 mol%)67%
SolventDichloroethane (DCE)60–70%
Temperature100°C

Characterization relies on NMR, IR, and Mass Spectrometry, with diagnostic signals confirming substituent placement. For instance, the furan protons appear as doublets at δ 6.2–7.1 ppm in ¹H NMR.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli. This is attributed to membrane disruption facilitated by its lipophilic groups.

Table 3: Biological Activity Profile

AssayResultSource
Anticancer (MCF-7)IC₅₀ = 8.2 µM
Antibacterial (S. aureus)MIC = 16 µg/mL
Antifungal (C. albicans)MIC = 64 µg/mL

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s dual anticancer and antimicrobial activities position it as a lead candidate for multi-target therapeutics. Structural analogs with modified substituents (e.g., halogenation at position 7) show improved pharmacokinetic profiles, warranting further exploration .

Challenges and Limitations

  • Solubility Issues: High logP values necessitate formulation with solubilizing agents for in vivo studies.

  • Synthetic Complexity: Scalability remains a hurdle due to multi-step protocols and low yields in later stages .

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